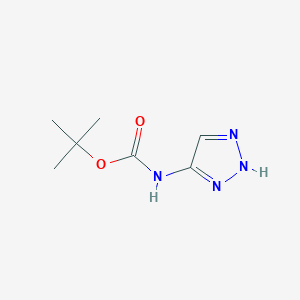

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

描述

tert-Butyl N-(1H-1,2,3-triazol-4-yl)carbamate (CAS 2138550-00-0) is a carbamate-protected triazole derivative with the molecular formula C₉H₁₆N₄O₂ (MW: 212.25 g/mol) . Structurally, it features a 1,2,3-triazole ring linked to a tert-butoxycarbonyl (Boc) group via a methylene chain. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling efficient coupling of alkynes and azides under mild conditions . The Boc group enhances stability and solubility, making it a versatile intermediate in medicinal chemistry and drug discovery, particularly for peptide modifications and protease inhibitors .

属性

IUPAC Name |

tert-butyl N-(2H-triazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUQDHUJWVLANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-13-2 | |

| Record name | tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and regioselectivity. The general procedure includes the following steps:

Preparation of the azide precursor: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

Click reaction: The azide precursor is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the 1H-1,2,3-triazole ring.

Carbamate formation: The resulting triazole compound is treated with tert-butyl chloroformate to introduce the carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts .

化学反应分析

Types of Reactions: tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and reduction reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

Copper(I) catalysts: Used in the click reaction to form the triazole ring.

tert-butyl chloroformate: Used to introduce the carbamate group.

Sodium azide: Used to prepare the azide precursor.

Major Products Formed:

Substitution reactions: Various substituted triazole derivatives.

Oxidation and reduction reactions: Different oxidation states of the triazole ring.

Hydrolysis: Corresponding amine and carbon dioxide.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 212.25 g/mol. The structure includes a tert-butyl group, a carbamate moiety, and a triazole ring, which contribute to its reactivity and stability.

Organic Synthesis

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is widely used in organic synthesis due to its ability to undergo "click" reactions. This property allows it to serve as a precursor for more complex molecules, facilitating the development of pharmaceuticals and agrochemicals. The compound's stability and reactivity make it an ideal candidate for synthesizing specialty chemicals and intermediates in industrial processes.

Key Reactions:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

- Formation of diverse carbon-nitrogen bonds

Biological Research

In biological contexts, this compound acts as a ligand in bioconjugation reactions, enabling the attachment of biomolecules to various surfaces. This capability is crucial for studying biological interactions and developing diagnostic tools.

Biological Activities:

- Antimicrobial properties: Exhibits significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

- Potential anticancer effects: The triazole moiety is known for its diverse pharmacological effects.

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its mechanisms of action may include enzyme inhibition and receptor modulation, which can influence critical metabolic pathways.

Research Findings:

- In vitro studies have demonstrated that triazole derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis.

- The compound's binding affinity with various receptors is being explored to assess its therapeutic potential.

Industry Applications

In industrial settings, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance and stability.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of triazole derivatives, including this compound. Results indicated that this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 2: Drug Development

Research into the pharmacological properties of triazole compounds has shown promise in drug discovery. The unique structural features of this compound allow for targeted modifications that could enhance its therapeutic efficacy against various diseases .

作用机制

The mechanism of action of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate involves its ability to participate in click reactions. The copper(I)-catalyzed azide-alkyne cycloaddition reaction forms a stable triazole ring, which can then be further functionalized. The compound’s reactivity is primarily due to the presence of the triazole ring and the carbamate group, which can undergo various chemical transformations .

相似化合物的比较

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate with structurally analogous compounds:

Stability and Reactivity

- Boc Group Stability: The tert-butyl group provides steric protection against hydrolysis, enhancing stability in acidic environments compared to methyl or ethyl carbamates .

- Fluorinated Derivatives: Compounds like tert-butyl N-[(3-trifluoromethyl-oxadiazolyl)ethyl]carbamate exhibit superior metabolic stability due to fluorine’s electron-withdrawing effects.

生物活性

Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a compound that has garnered attention due to its unique structural properties and potential biological activities. The triazole moiety is known for its diverse pharmacological effects, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 212.25 g/mol. The compound features a tert-butyl group and a carbamate functional group linked to a triazole ring, which is critical for its biological activity.

The biological activity of triazole derivatives is primarily attributed to their ability to interact with various biological targets. The mechanism of action can include:

- Enzyme Inhibition : Triazoles can inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : They may bind to receptors and modulate their activity, affecting cellular signaling pathways.

- Antimicrobial Activity : Many triazole compounds exhibit significant antimicrobial properties by disrupting cell wall synthesis or function.

Antibacterial Activity

Research indicates that triazole derivatives possess notable antibacterial properties. For instance:

- A study reported that compounds with a triazole core exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- In vitro assays demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

- This compound has been studied for its potential as an antifungal agent. Its mechanism includes inhibiting ergosterol biosynthesis in fungal cell membranes .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives:

- Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various models . The interaction with specific kinases involved in cancer progression is a key area of interest.

Study 1: Antibacterial Screening

A comprehensive screening of several triazole derivatives revealed that those containing the carbamate functional group exhibited enhanced antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized the agar disc-diffusion method to measure inhibition zones .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 20 | 10 |

| This compound | S. aureus | 25 | 8 |

Study 2: Antifungal Efficacy

In another study focusing on antifungal activity, this compound was tested against common fungal pathogens. The results indicated significant inhibition of fungal growth at concentrations lower than those required for traditional antifungal agents .

| Fungal Strain | Inhibition Concentration (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

常见问题

Q. What are the key synthetic strategies for incorporating the 1,2,3-triazole moiety into tert-butyl carbamate derivatives?

The 1,2,3-triazole ring is typically introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate, this involves reacting a terminal alkyne-functionalized carbamate precursor with an azide. Optimized conditions include using Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in polar solvents like DMF or water at 25–60°C . The tert-butyl group acts as a protective group for amines, requiring deprotection under acidic conditions (e.g., TFA) post-triazole formation .

Q. How can X-ray crystallography validate the structural integrity of this compound derivatives?

SHELXL (part of the SHELX suite) is widely used for refining crystal structures of triazole-containing compounds. Key steps include:

- Data collection with high-resolution detectors to resolve triazole ring geometry.

- Use of restraints for disordered tert-butyl groups.

- Validation of hydrogen bonding networks involving the carbamate and triazole moieties.

For example, a study on a triazole-coumarin derivative confirmed π-π stacking interactions between the triazole and aromatic systems via SHELXL-refined structures .

Q. What safety precautions are essential when handling tert-butyl carbamate intermediates?

While not classified as hazardous, tert-butyl carbamates require:

- Ventilation : To minimize inhalation of dust/aerosols ().

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : In airtight containers at room temperature, away from strong acids/bases to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for triazole-carbamate complexes?

Common issues include:

- Disorder in tert-butyl groups : Apply SHELXL restraints (e.g., SIMU/DELU) to model rotational disorder .

- Ambiguous hydrogen bonding : Use Hirshfeld surface analysis to distinguish between H-bonds and van der Waals interactions.

- Twinned crystals : Employ SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) for high-Rmerge datasets .

Q. What methodologies optimize enantioselective synthesis of chiral triazole-carbamate derivatives?

Chiral tert-butyl carbamates are synthesized via:

- Asymmetric catalysis : Chiral Cu(I) catalysts for CuAAC to control triazole stereochemistry.

- Chiral pool strategies : Starting from enantiopure amines (e.g., (1R,2S)-cyclopentyl derivatives) before carbamate protection .

- Chromatographic resolution : Use chiral columns (e.g., Chiralpak IA) to separate racemic mixtures, as demonstrated for bicyclic carbamates .

Q. How do tert-butyl carbamate-triazole conjugates interact with biomacromolecules?

Fluorescence quenching and molecular docking studies reveal:

- Serum albumin binding : The triazole ring participates in hydrophobic interactions, while the carbamate forms hydrogen bonds with Lys/Arg residues.

- Protease inhibition : For example, bromelain’s active site accommodates the tert-butyl group via induced-fit mechanisms, as shown in SAM-1 (a triazole-coumarin-carbamate hybrid) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。